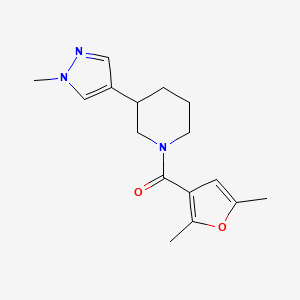
(2,5-dimethylfuran-3-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials chosen and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are aromatic, meaning they have a special stability due to delocalization of electrons. The piperidine ring is not aromatic, but is still a cyclic structure which can have implications for the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan, pyrazole, and piperidine rings. Each of these structures has different reactivity due to the different atoms involved and the presence or absence of aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the various functional groups. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Molecular Interaction Studies
The compound (2,5-dimethylfuran-3-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone has been studied for its interaction with cannabinoid receptors. Using molecular orbital methods and conformational analysis, researchers have identified distinct conformations and developed pharmacophore models to understand how these types of compounds interact with receptors, which is significant in drug design (Shim et al., 2002).
Antimicrobial and Anticancer Potential
Novel derivatives of the compound have shown promise as potential antimicrobial and anticancer agents. A study synthesized various analogs and evaluated their in vitro activities, finding some compounds exhibited higher anticancer activity compared to reference drugs and displayed significant antimicrobial properties (Hafez et al., 2016).
Antibacterial and Antioxidant Activities
Research on pyrazole derivatives, including this compound, has highlighted their biological and pharmacological significance. They have been investigated for antibacterial and antioxidant activities, contributing valuable insights into the development of new therapeutic agents (Lynda, 2021).
Catalytic Properties
Studies have also explored the catalytic properties of related compounds. For instance, reactions with oxygen and nitrogen heterocycles by a rhodium phosphine complex, involving derivatives of the compound, have been investigated to understand the catalytic mechanism and potential applications (Jones et al., 1995).
Biofilm and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, derived from this compound, have shown excellent inhibitory activities against bacterial biofilm and MurB enzyme. This suggests potential applications in treating infections and inhibiting bacterial growth (Mekky & Sanad, 2020).
Structural and Molecular Docking Analysis
Synthesis and structural analysis of related compounds have been conducted, including molecular docking studies to understand their interaction with biological targets. Such research contributes to drug discovery and the development of new pharmaceutical agents (Jana et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-7-15(12(2)21-11)16(20)19-6-4-5-13(10-19)14-8-17-18(3)9-14/h7-9,13H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZNMXNKDDTYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

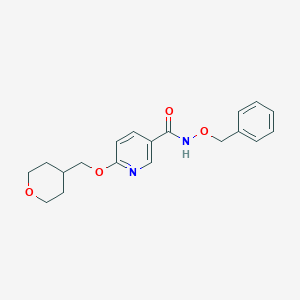
![2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2923065.png)
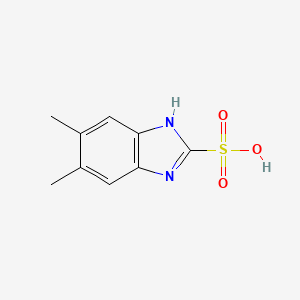

![5-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2923071.png)
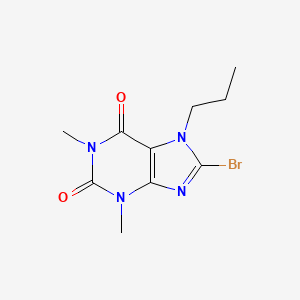
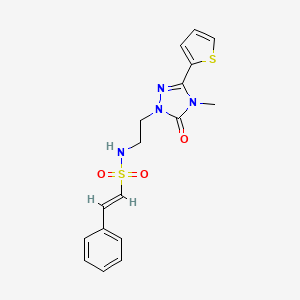
![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)
![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)
![N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2923079.png)
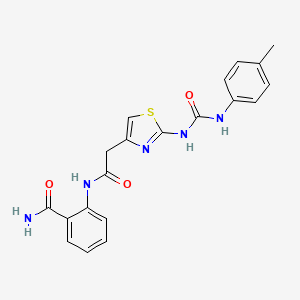
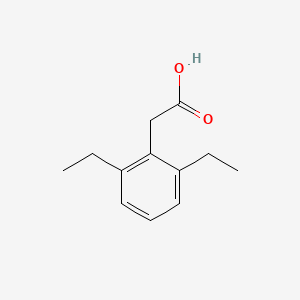
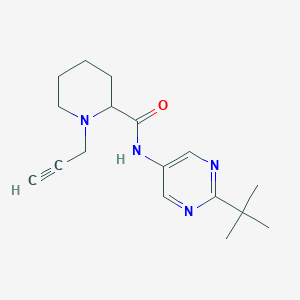
![3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2923083.png)